ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate
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Overview
Description
Ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a biphenyl group, a benzofuran moiety, and an ester functional group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Biphenyl Group: The biphenyl group is introduced via a Suzuki coupling reaction between a halogenated benzofuran derivative and a boronic acid derivative of biphenyl.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(2Z)-2-(phenylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate
- Ethyl 2-{[(2Z)-2-(naphthylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate
Uniqueness
Ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C26H22O5 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
ethyl 2-[[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate |
InChI |
InChI=1S/C26H22O5/c1-3-29-26(28)17(2)30-21-13-14-22-23(16-21)31-24(25(22)27)15-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-17H,3H2,1-2H3/b24-15- |
InChI Key |
RJDHRNMVNUKYNY-IWIPYMOSSA-N |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2 |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2 |
Origin of Product |
United States |
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